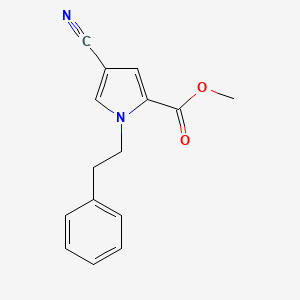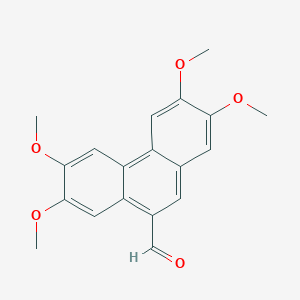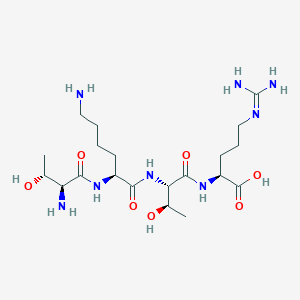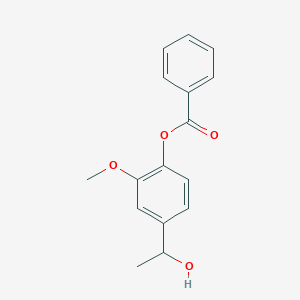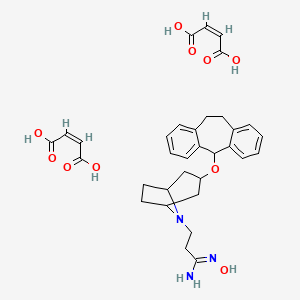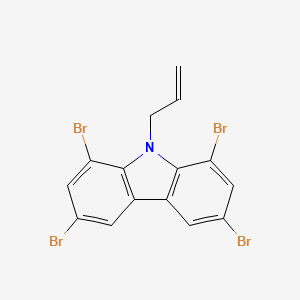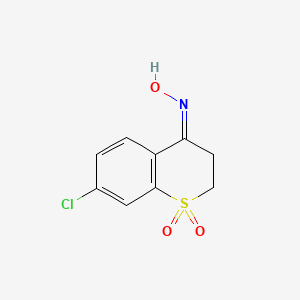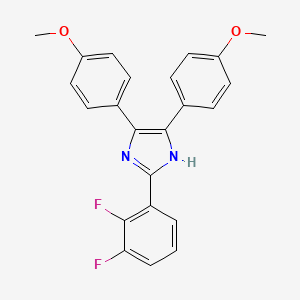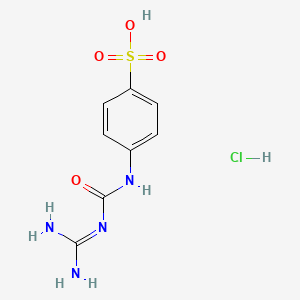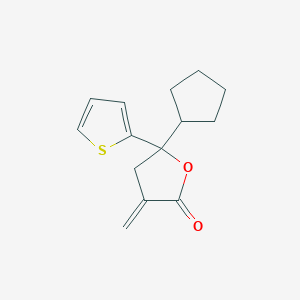
5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one is an organic compound that features a unique structure combining a cyclopentyl ring, a thiophene ring, and an oxolanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction with a thiophene derivative.
Formation of the Oxolanone Ring: The oxolanone ring is formed through a lactonization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the oxolanone ring, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, especially at the thiophene ring, where electrophilic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives or other substituted thiophene compounds.
Wissenschaftliche Forschungsanwendungen
5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the oxolanone ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Cyclopentyl Derivatives: Compounds such as cyclopentylamine and cyclopentanol have the cyclopentyl ring.
Oxolanone Derivatives: Compounds like γ-butyrolactone share the oxolanone ring structure.
Uniqueness
5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one is unique due to the combination of these three distinct rings in a single molecule. This structural complexity imparts unique chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
71741-75-8 |
|---|---|
Molekularformel |
C14H16O2S |
Molekulargewicht |
248.34 g/mol |
IUPAC-Name |
5-cyclopentyl-3-methylidene-5-thiophen-2-yloxolan-2-one |
InChI |
InChI=1S/C14H16O2S/c1-10-9-14(16-13(10)15,11-5-2-3-6-11)12-7-4-8-17-12/h4,7-8,11H,1-3,5-6,9H2 |
InChI-Schlüssel |
LMQYCKYRSOEPJU-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC(OC1=O)(C2CCCC2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)
